H-Met-arg-phe-ala-OH
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Overview
Description
H-Met-Arg-Phe-Ala-OH, also known as L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine, is a synthetic tetrapeptide. This compound is composed of four amino acids: methionine, arginine, phenylalanine, and alanine. It is commonly used in biochemical research and has various applications in mass spectrometry and enzymology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Arg-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Met-Arg-Phe-Ala-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various substituted peptides depending on the electrophile used.
Scientific Research Applications
H-Met-Arg-Phe-Ala-OH has several scientific research applications:
Mass Spectrometry: Used as a calibration standard in electrospray ionization (ESI) mass spectrometry.
Enzyme Inhibition: Acts as a competitive inhibitor of enkephalin-generating endopeptidase.
Substrate for Enzymes: Serves as a substrate for dipeptidyl peptidase III and snapalysin.
Biochemical Research: Utilized in studies involving protein synthesis and peptide interactions.
Mechanism of Action
H-Met-Arg-Phe-Ala-OH exerts its effects primarily through enzyme inhibition. It binds to the active site of specific enzymes, such as enkephalin-generating endopeptidase, thereby preventing the enzyme from interacting with its natural substrate. This inhibition can modulate various biochemical pathways and has implications in neurochemistry and pain management .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Phe-Ala-OH: Similar structure but with glycine instead of methionine.
H-Met-Lys-Phe-Ala-OH: Similar structure but with lysine instead of arginine.
H-Met-Arg-Tyr-Ala-OH: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
H-Met-Arg-Phe-Ala-OH is unique due to its specific amino acid sequence, which confers distinct biochemical properties. Its ability to act as a competitive inhibitor of enkephalin-generating endopeptidase and its use as a calibration standard in mass spectrometry highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTASUKCZNGRDU-DKIMLUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N7O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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